1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
説明
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-23-18-6-4-3-5-16(18)17(22-23)13-21-19(24)20-12-11-14-7-9-15(25-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPCNUCRXZOTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea, with the CAS number 1448050-29-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C₁₉H₂₆N₄O₂
- Molecular Weight : 342.4 g/mol
- Structure : The compound features a methoxyphenethyl group and a tetrahydroindazole moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. The tetrahydroindazole structure is known to interact with various receptors in the central nervous system (CNS), which may contribute to its pharmacological effects.
Antidepressant Effects
Recent studies have suggested that compounds similar to 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonin and norepinephrine reuptake inhibition .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory disorders .
Study 1: Antidepressant-Like Activity
In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that the compound's efficacy was comparable to standard antidepressants such as fluoxetine .
Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative stressors .
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human breast cancer cell lines, treatment with 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory effects. In vitro assays have revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
In a controlled study using murine macrophage cell lines, treatment with this compound led to a marked reduction in inflammatory markers. This suggests its potential use in managing chronic inflammatory conditions.
Summary of Applications
The applications of 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea can be summarized as follows:
| Application | Description | Evidence/Source |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | Case studies on human cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | In vitro assays on macrophage cell lines |
化学反応の分析
Urea Functional Group Reactions
-
Hydrolysis : The urea group undergoes hydrolysis to yield amines, particularly under acidic or basic conditions.
-
Substitution : The NH2 group in urea can participate in alkylation or acylation reactions, depending on reaction partners.
Indazole Moiety Reactions
-
Aromatization : The tetrahydroindazole ring can undergo oxidation to form fully aromatic indazoles, altering biological activity.
-
Alkylation : The methyl group at the 1-position may participate in substitution reactions, though steric hindrance from the tetrahydro ring could limit reactivity.
Table 2: Common Reaction Pathways
| Functional Group | Reaction Type | Products |
|---|---|---|
| Urea (-NH2CO-) | Hydrolysis (acidic) | Amine derivatives |
| Indazole (C3-methyl) | Alkylation | Substituted indazoles |
| Tetrahydroindazole | Oxidation | Aromatic indazole |
Spectroscopic Analysis
-
IR spectroscopy : Carbonyl groups (urea) show peaks around 1690–1709 cm⁻¹ , while hydroxyl groups (if present) appear near 3485 cm⁻¹ .
-
1H NMR : Key shifts include:
Table 3: Representative NMR Data
| Proton Environment | δ (ppm) | Integration |
|---|---|---|
| Aromatic (methoxyphenethyl) | 7.46–7.84 | Multiplet (4H) |
| Indazole methylene | 4.20–4.30 | Doublet (1H) |
| Methyl groups | 2.35–2.59 | Doublet (2H) |
Mechanism of Action
The compound likely interacts with biological targets (e.g., enzymes, receptors) via:
-
Hydrogen bonding : Urea’s NH groups may form bonds with polar residues (e.g., glutamate, arginine) .
-
Hydrophobic interactions : The indazole and methoxyphenethyl groups contribute to van der Waals interactions, enhancing binding affinity.
Structural Modulation
Modifications to the methoxy or indazole moieties can alter biological activity. For example:
-
Methoxy group substitution : Replacement with electron-withdrawing groups may increase binding affinity.
-
Indazole ring oxidation : Conversion to aromatic indazoles could affect solubility and target interactions.
Table 4: Structural Modifications and Effects
| Modification | Impact on Activity |
|---|---|
| Electron-withdrawing substituents on methoxy | Increased binding affinity |
| Oxidation of tetrahydroindazole | Altered solubility, target specificity |
Research Findings and Challenges
類似化合物との比較
Structural Comparison with Analogous Urea Derivatives
The compound shares structural homology with several urea derivatives, differing primarily in substituent groups and scaffold modifications. Key analogs include:
*Molecular weight calculated from the formula C₁₃H₂₂N₄O₂.
Key Observations :
- SDZ249665 and A-425619 incorporate bulkier or electron-deficient substituents, which may alter target selectivity or metabolic stability .
Pharmacological Activity Profiles
- Anti-HIV Activity : A tetrahydroindazolylbenzamide derivative () demonstrated anti-HIV activity, suggesting the indazole scaffold’s relevance in viral inhibition. However, the urea linkage in the target compound may confer distinct pharmacokinetic properties compared to benzamide derivatives .
- Ion Channel Modulation: SKF-96365 (), a TRPC channel inhibitor, shares a 4-methoxyphenyl group with the target compound. imidazole core may lead to divergent potency or selectivity .
- Thermodynamic Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., cyclohexyl in BK50885) .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea?
Answer:
A controlled copolymerization approach, similar to P(CMDA-DMDAAC)s synthesis (Scheme 1 in ), can be adapted. Key steps include:
- Reagent stoichiometry: Adjust molar ratios of precursors (e.g., 4-methoxyphenethylamine and 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivatives) to minimize side reactions.
- Catalyst selection: Use ammonium persulfate (APS) as an initiator for urea bond formation, optimizing temperature (70–90°C) and reaction time (6–12 hours).
- Purification: Employ column chromatography with gradients (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol.
Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Advanced: How can crystallographic data resolve structural ambiguities in this urea derivative?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software ( ) is critical:
- Refinement protocol: Use SHELXL for high-resolution data (R-factor < 5%), focusing on torsional angles of the methoxyphenethyl and tetrahydroindazole moieties.
- Ambiguity resolution: Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies (e.g., rotational freedom in the urea linker).
Example: For analogous compounds ( ), SC-XRD confirmed planarity deviations in urea groups, affecting hydrogen-bonding networks.
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
Combine multiple techniques for cross-validation:
Note: For analogs ( ), IR and NMR data resolved tautomeric ambiguities in indazole derivatives.
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?
Answer:
Leverage molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target selection: Focus on kinases with conserved ATP-binding pockets (e.g., VEGF-R2, given structural similarity to Linifanib in ).
- Protocol:
Basic: How to address solubility challenges in aqueous formulations?
Answer:
Adopt strategies from Pfizer’s patent ( ):
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility.
- pH adjustment: Stabilize at pH 4.5–5.5 (acetate buffer) to prevent urea hydrolysis.
- Lyophilization: For long-term storage, lyophilize with trehalose (1:1 molar ratio).
Advanced: How to analyze contradictory bioactivity data across cell lines?
Answer:
Apply orthogonal assays and mechanistic studies:
Dose-response curves: Compare IC50 values in kinase inhibition (e.g., ELISA) vs. cell viability (MTT assay).
Off-target profiling: Screen against a panel of 100+ kinases (Eurofins Panlabs) to identify promiscuity.
Metabolic stability: Use liver microsomes (human/rat) to assess CYP-mediated degradation.
Case study: For Linifanib ( ), discrepancies arose from differential expression of efflux transporters (e.g., P-gp).
Basic: What safety protocols are recommended for handling this compound?
Answer:
Refer to SDS guidelines ( ):
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Spill management: Absorb with vermiculite and neutralize with 5% acetic acid.
- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air.
Advanced: How to design in vivo efficacy studies for kinase inhibition?
Answer:
Use xenograft models (e.g., HCT-116 colon cancer):
- Dosing: Administer orally at 10–50 mg/kg/day (vehicle: 0.5% methylcellulose).
- Endpoints: Tumor volume (caliper measurements), phospho-kinase levels (Western blot).
- PK/PD correlation: Collect plasma at Tmax (1–2 hr) for LC-MS quantification.
Validation: For related compounds ( ), dose-dependent tumor regression (p < 0.01) confirmed efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
